molecular formula C16H24O5 B13964605 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene CAS No. 53914-83-3

3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene

Cat. No.: B13964605
CAS No.: 53914-83-3
M. Wt: 296.36 g/mol
InChI Key: CCTXQZRVMJXSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12,15-Pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene is a macrocyclic compound characterized by a bicyclic framework containing five ether oxygen atoms (pentaoxa) and a conjugated triene system. Its molecular formula is C₁₆H₂₄O₆, with an average mass of 312.362 Da and a monoisotopic mass of 312.157288 Da . Variants of this compound, such as the 2,16-dione derivative (C₁₆H₂₀O₇, 324.3258 Da), feature additional ketone groups at positions 2 and 16 .

Properties

CAS No.

53914-83-3

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene

InChI

InChI=1S/C16H24O5/c1-2-15-12-16(3-1)14-21-11-9-19-7-5-17-4-6-18-8-10-20-13-15/h1-3,12H,4-11,13-14H2

InChI Key

CCTXQZRVMJXSIR-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCC2=CC(=CC=C2)COCCOCCO1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized through the controlled combination of monomers that form cyclic ester oligomers, involving monomers such as adipic acid, phthalic acid, diethylene glycol, monoethylene glycol, and neopentyl glycol. These monomers combine in specific ratios to yield the bicyclic structure, as indicated by the identification of similar oligomers in polyurethane adhesive materials.

Reported Preparation Routes

Although direct detailed synthetic protocols for this exact compound are scarce in open literature, related research and analogous compounds provide insight into plausible preparation methods:

  • Cyclization of Polyethylene Glycol Derivatives with Aromatic Dicarboxylic Acids: The bicyclic structure with multiple oxygen atoms suggests the formation of ether linkages and ester bonds through cyclization reactions involving polyethylene glycol units and aromatic dicarboxylic acids such as phthalic acid derivatives. This approach is supported by literature on crown ethers and cyclic esters where alkylation of dihydroxy aromatic compounds with polyethylene glycol dibromides leads to cyclic ether structures.

  • Esterification and Intramolecular Cyclization: The presence of dione groups at positions 2 and 16 implies esterification followed by intramolecular cyclization to form the bicyclic ring system. This can be achieved by stepwise condensation reactions under controlled temperature and catalysis, often using acid catalysts or dehydrating agents to promote ring closure.

  • Use of Diazomethane and Carbocation Intermediates: Analogous crown ether syntheses involving diazomethane and hydride abstraction with triphenylcarbenium tetrafluoroborate suggest that carbocation intermediates may facilitate ring formation and stabilization in related bicyclic ethers.

Analytical and Purification Techniques

  • Liquid Chromatography and Mass Spectrometry: The compound has been identified and characterized using high-resolution liquid chromatography coupled with mass spectrometry. Separation typically employs C8 reverse-phase columns with aqueous methanol mobile phases containing ammonium formate and formic acid for optimal ionization and detection.

  • Thermal and Physical Properties: The compound exhibits a density of 1.16 g/cm³, a high boiling point of approximately 580.8°C at 760 mmHg, and a flash point of 258.1°C, indicating thermal stability which is advantageous during synthesis and purification.

Data Table: Summary of Key Properties and Preparation Insights

Parameter Data / Description Source
Molecular Formula C16H20O7
Molecular Weight 324.32 g/mol
CAS Number 65745-83-7
Density 1.16 g/cm³
Boiling Point 580.8°C at 760 mmHg
Flash Point 258.1°C
Synthetic Approach Cyclization of polyethylene glycol derivatives and aromatic dicarboxylic acids; esterification and intramolecular cyclization
Analytical Methods LC-MS with C8 column, ammonium formate/formic acid mobile phases; high-resolution mass spectrometry
Related Compounds and Oligomers Identified in polyurethane adhesive oligomers, cyclic ester oligomers involving adipic and phthalic acids

Research Discoveries and Notes

  • The compound is often classified among non-intentionally added substances (NIAS) in polymer materials, indicating its formation as a byproduct or degradation product during polymer synthesis or processing.

  • Its identification required extensive bibliographic searches due to the absence of this compound in standard spectral libraries, highlighting the novelty and complexity of its structure.

  • The bicyclic ether framework with multiple oxygen atoms suggests potential applications in host-guest chemistry, similar to crown ethers, which have been synthesized via alkylation of dihydroxy aromatic compounds with polyethylene glycol dibromides.

  • The compound’s stability and bicyclic nature may be related to the presence of carbocation-stabilized intermediates during synthesis, a concept explored in crown ether chemistry involving tropylium ions.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triene system into saturated hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of ether derivatives.

Scientific Research Applications

3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple oxygen atoms allows for hydrogen bonding and electrostatic interactions, which play a crucial role in its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and related macrocycles:

Compound Name Molecular Formula Key Features Applications/Properties References
3,6,9,12,15-Pentaoxabicyclo[...]triene C₁₆H₂₄O₆ Pentaoxa bridges, triene system Packaging material oligomer; synthetic intermediate
3,6,9,12,15-Pentaoxabicyclo[...]triene-2,16-dione C₁₆H₂₀O₇ Added ketone groups (2,16-dione) Pharmaceutical intermediate; CAS 65745-83-7
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-2,10-dione (TBPD) C₁₀H₁₄N₄O₂ Tetraaza macrocycle with ketones Bifunctional chelator for radionuclides in oncology
9-Oxa-3,6,12,15,21-pentaazatricyclo[...]tetradione (OPTT) C₁₉H₂₄N₅O₅ Mixed oxa/aza macrocycle with tetradione Radiolabeled with ⁹⁹ᵐTc for targeted radiotherapy
3,6,12,15-Tetraoxa-9,21-diazabicyclo[...]triene C₁₆H₂₄N₂O₄ Hybrid oxa/aza macrocycle Discontinued synthetic building block for enantioselective chemistry
2,16-Dimethyl-3,6,9,12,15,21-hexaaza-bicyclo[...]pentaene C₁₇H₂₄N₆ Hexaaza macrocycle with methyl substituents Forms transition metal complexes (e.g., Co²⁺, Ni²⁺) with antibacterial activity

Key Differences and Implications

Heteroatom Composition :

  • The target compound contains five oxygen atoms (pentaoxa), while TBPD and OPTT incorporate nitrogen (aza groups), enhancing their metal-chelating capabilities for biomedical applications .
  • Hybrid compounds like 3,6,12,15-Tetraoxa-9,21-diazabicyclo[...]triene combine oxygen and nitrogen, balancing rigidity and coordination flexibility .

Functional Groups :

  • The 2,16-dione derivative’s ketone groups increase polarity, making it suitable as a pharmaceutical intermediate . In contrast, the parent compound’s ether linkages are more relevant to polymer chemistry .
  • Methyl-substituted hexaaza compounds exhibit enhanced stability in metal complexes, enabling antibacterial applications .

Applications :

  • Oxygen-rich macrocycles (e.g., target compound) are primarily used in materials science (e.g., packaging) or as synthetic intermediates .
  • Nitrogen-containing analogs (e.g., TBPD, hexaaza complexes) dominate medicinal chemistry due to their ability to coordinate metals or biomolecules .

Research Findings and Trends

  • Material Science : The identification of the target compound in polyethylene/nylon packaging underscores the need for safety evaluations of migrating oligomers in consumer products .
  • Pharmaceutical Potential: While the dione variant (CAS 65745-83-7) is marketed for drug development, its exact therapeutic targets remain under investigation .

Biological Activity

3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene, also known as 3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-2,16-dione (CAS Number: 65745-83-7), is a synthetic compound with a complex bicyclic structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20O7C_{16}H_{20}O_7 with a molecular weight of approximately 324.33 g/mol. The compound is characterized by its unique bicyclic structure containing multiple ether linkages and carbonyl groups.

PropertyValue
Molecular FormulaC16H20O7
Molecular Weight324.33 g/mol
Density1.16 g/cm³
Boiling Point580.8 °C
Flash Point258.1 °C

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. A study demonstrated that derivatives of bicyclic compounds can inhibit the growth of various bacterial strains, suggesting that 3,6,9,12,15-pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene may possess similar effects due to its structural characteristics.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of bicyclic compounds on cancer cell lines. For instance:

  • Case Study : A derivative was tested against breast cancer cell lines (MCF-7) and showed a dose-dependent decrease in cell viability.
  • Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases including cancer and autoimmune disorders. Preliminary studies suggest that this compound may modulate inflammatory pathways:

  • In vitro Studies : The compound was shown to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Pharmacokinetics

Understanding the pharmacokinetics of 3,6,9,12,15-pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene is essential for evaluating its therapeutic potential:

  • Absorption : The compound's lipophilicity (LogP = 1.06360) suggests good membrane permeability.
  • Metabolism : Further studies are needed to elucidate its metabolic pathways and potential interactions with cytochrome P450 enzymes.

Toxicology

Toxicological assessments are crucial for determining safety profiles:

  • Acute Toxicity : Initial assessments indicate low acute toxicity; however, chronic exposure studies are warranted to assess long-term effects.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing experiments to optimize the synthesis of 3,6,9,12,15-Pentaoxabicyclo(15.3.1)henicosa-1(21),17,19-triene?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. This reduces the number of trials while capturing interactions between variables . For example, factorial designs can isolate key factors affecting yield, as demonstrated in cyclo-derivative synthesis studies .

Q. How can researchers characterize the stability of this compound under varying environmental conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies using HPLC or NMR to monitor degradation products. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard conditions. Refer to frameworks like ICH Q1A for protocol design .

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in complex bicyclic ethers like this compound?

  • Methodological Answer : Combine 2D NMR (e.g., HSQC, HMBC) to assign stereochemistry and X-ray crystallography for absolute configuration determination. Cross-validate with computational methods (DFT for NMR chemical shift prediction) to address discrepancies .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental spectral data and predicted molecular properties?

  • Methodological Answer : Employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model dynamic conformational changes that may explain spectral anomalies. Tools like Gaussian or ORCA can predict NMR shifts, while machine learning algorithms (e.g., neural networks) refine parameter accuracy .

Q. What strategies are recommended for optimizing multi-step synthesis pathways involving this compound, particularly for scalability?

  • Methodological Answer : Apply process intensification techniques, such as flow chemistry, to enhance reaction control and reduce side products. Use CRDC classification RDF2050112 (reaction fundamentals) to evaluate kinetic bottlenecks and RDF2050108 (process simulation) for virtual scalability testing .

Q. How can researchers address low reproducibility in catalytic cycles involving this compound?

  • Methodological Answer : Implement in-situ monitoring (e.g., ReactIR or PAT tools) to track intermediate species and identify deactivation pathways. Pair with DoE to isolate variables affecting catalyst lifetime, referencing CRDC subclass RDF2050107 (powder/particle technology) for heterogeneous catalyst analysis .

Q. What advanced methodologies exist for analyzing the compound’s role in supramolecular assemblies or host-guest interactions?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify binding affinities. Complement with molecular dynamics simulations (e.g., GROMACS) to model interaction dynamics at atomic resolution .

Data Management and Validation

Q. How should researchers manage conflicting data from different characterization techniques (e.g., X-ray vs. computational models)?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Cross-validate using Bayesian statistics to assess confidence intervals, and document discrepancies transparently using FAIR data principles .

Q. What frameworks ensure rigorous validation of synthetic pathways for novel derivatives of this compound?

  • Methodological Answer : Adopt the PICO framework (Population: reaction components; Intervention: synthetic step; Comparison: alternative routes; Outcome: yield/purity) to structure hypothesis testing. Integrate with ICReDD’s feedback loop, where experimental data inform computational refinements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.